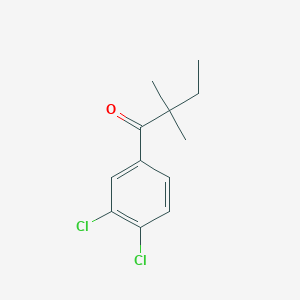

3',4'-Dichloro-2,2-dimethylbutyrophenone

Description

3',4'-Dichloro-2,2-dimethylbutyrophenone (CAS: 898765-98-5 or 898766-00-2, depending on isomer configuration ) is a halogenated aromatic ketone with the molecular formula C₁₂H₁₄Cl₂O and a molecular weight of 245.15 g/mol . The compound features a butyrophenone backbone substituted with two chlorine atoms at the 3' and 4' positions of the phenyl ring and two methyl groups at the 2-position of the ketone chain.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRKBQKCRJZYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642457 | |

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-98-5 | |

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3’ and 4’ positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-2,2-dimethylbutyrophenone may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully monitored to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-2,2-dimethylbutyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3’,4’-Dichloro-2,2-dimethylbutyrophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogues of 3',4'-Dichloro-2,2-dimethylbutyrophenone, emphasizing substituent positions, functional groups, and applications:

Key Research Findings

Electrophilic Reactivity: The trifluoroacetyl group in 3',5'-Dichloro-2,2,2-trifluoroacetophenone significantly increases electrophilicity, making it reactive in Friedel-Crafts acylations and nucleophilic substitutions . In contrast, the dimethyl groups in 3',4'-Dichloro-2,2-dimethylbutyrophenone may sterically hinder similar reactions .

Thermal Stability: The dioxane-substituted derivative (2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone) demonstrates enhanced thermal stability, attributed to the rigid dioxane ring, which is advantageous in high-temperature polymer applications .

Similarly, halogenated butyrophenones generally necessitate handling under controlled environments to avoid inhalation or dermal exposure .

Biological Activity

3',4'-Dichloro-2,2-dimethylbutyrophenone (DCDB) is an organic compound classified as an aryl ketone. Its molecular formula is C₁₂H₁₄Cl₂O, and its molecular weight is 245.15 g/mol. The compound features a carbonyl group (C=O) attached to an aromatic ring, which significantly influences its chemical reactivity and biological interactions due to the presence of chlorine substituents at the 3' and 4' positions and two methyl groups at the 2,2 positions. This article explores the biological activity of DCDB, focusing on its interactions with biomolecules, potential applications in pharmacology, and relevant research findings.

The unique substitution pattern of DCDB contributes to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This characteristic is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄Cl₂O |

| Molecular Weight | 245.15 g/mol |

| Electrophilic Nature | Yes |

| Chlorine Substituents | 3' and 4' positions |

| Methyl Groups | Two at the 2,2 positions |

Biological Activity

Research indicates that DCDB may exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that DCDB can inhibit the growth of various bacterial strains.

- Anticancer Potential : Investigations have shown that DCDB may induce apoptosis in cancer cells through interaction with specific molecular targets.

- Enzyme Modulation : Due to its electrophilic nature, DCDB may alter enzyme activities by forming covalent bonds with active site residues.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of DCDB against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent. -

Anticancer Activity :

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with DCDB led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased apoptosis rates at concentrations above 25 µg/mL, suggesting a mechanism involving DNA damage. -

Enzyme Interaction :

Research into the interaction of DCDB with cytochrome P450 enzymes indicated that it acts as a competitive inhibitor. This finding is crucial for understanding its metabolic pathways and potential drug interactions.

The mechanism by which DCDB exerts its biological effects involves several pathways:

- Covalent Bond Formation : The electrophilic carbonyl group can react with nucleophilic amino acids in proteins, leading to conformational changes and altered function.

- Gene Expression Modulation : Interaction with nucleic acids may affect transcriptional activity, potentially leading to changes in protein synthesis relevant to cancer progression or microbial resistance.

Comparative Analysis

DCDB shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3',5'-Dichloro-2,2-dimethylpropiophenone | C₁₁H₁₂Cl₂O | Different substitution pattern |

| 2',5'-Dichloro-2,2-dimethylpropiophenone | C₁₁H₁₂Cl₂O | Varies in chlorine positioning |

| 2',3'-Dichloro-3,3-dimethylbutyrophenone | C₁₂H₁₄Cl₂O | Distinct methyl group arrangement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.